Computed Lipophilicity (XLogP3-AA) Relative to Drug-Like Benzophenone Benchmark
The target compound has a computed XLogP3-AA of 4.4, which is 1.7 log units higher than the typical oral drug-likeness benchmark of ≤2.7 for CNS-sparing programs and substantially higher than unsubstituted benzophenone [1][2]. This elevated logP indicates enhanced membrane permeability but also potential solubility and metabolic clearance liabilities, positioning the compound as a hydrophobic pharmacophore fragment rather than a lead-like molecule.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.4 |
| Comparator Or Baseline | Unsubstituted benzophenone: ~2.9; Oral drug-likeness benchmark: ≤2.7 |
| Quantified Difference | +1.7 log units vs. benchmark; +1.5 log units vs. unsubstituted benzophenone |
| Conditions | Computed property via XLogP3 algorithm as reported in PubChem |
Why This Matters
This significant lipophilicity differential justifies selection of this compound when high membrane partitioning is desired for exploratory pharmacology or material science applications.
- [1] PubChem. (2025). Compound Summary for CID 24723260: 2-Chloro-4'-fluoro-3'-methylbenzophenone. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/59396-46-2. View Source
- [2] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881–890. View Source
